Cas no 1461707-88-9 (1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol)

1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
- Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]-
- 3-Fluoro-α-[(1-methylethoxy)methyl]benzenemethanol
-
- インチ: 1S/C11H15FO2/c1-8(2)14-7-11(13)9-4-3-5-10(12)6-9/h3-6,8,11,13H,7H2,1-2H3
- InChIKey: FDTWLPHMGCNIJH-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(F)C=1)(O)COC(C)C
計算された属性
- 精确分子量: 198.10560788g/mol
- 同位素质量: 198.10560788g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 29.5Ų
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136372-2.5g |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 95% | 2.5g |
$1428.0 | 2023-02-15 | |
Enamine | EN300-136372-5.0g |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 95% | 5.0g |
$2110.0 | 2023-02-15 | |
Enamine | EN300-136372-0.25g |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 95% | 0.25g |
$361.0 | 2023-02-15 | |
TRC | F589503-100mg |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 100mg |
$ 275.00 | 2022-06-02 | ||
Enamine | EN300-136372-0.05g |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 95% | 0.05g |
$168.0 | 2023-02-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00991950-1g |
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 95% | 1g |
¥3619.0 | 2023-04-01 | |
Enamine | EN300-136372-0.1g |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 95% | 0.1g |
$252.0 | 2023-02-15 | |
A2B Chem LLC | AV61266-100mg |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 95% | 100mg |
$301.00 | 2024-04-20 | |
Aaron | AR01ACHQ-500mg |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 92% | 500mg |
$808.00 | 2025-02-09 | |
1PlusChem | 1P01AC9E-250mg |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol |
1461707-88-9 | 95% | 250mg |
$437.00 | 2025-03-19 |
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-olに関する追加情報
Introduction to 1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS No. 1461707-88-9)
1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1461707-88-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial applications. The structural features of this molecule, particularly the presence of a 3-fluorophenyl group and an ethanol side chain, contribute to its unique chemical properties and potential therapeutic benefits.
The 3-fluorophenyl moiety is a key structural determinant in this compound, influencing its interactions with biological targets. Fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. These attributes make fluorinated derivatives valuable in the development of novel drugs. The propan-2-yloxy group, on the other hand, introduces a hydrophilic component to the molecule, which can modulate solubility and bioavailability. This balance between lipophilicity and hydrophilicity is crucial for optimizing drug delivery systems.
In recent years, there has been a surge in research focused on identifying and developing small-molecule inhibitors targeting various disease-related pathways. 1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol has emerged as a compound of interest due to its potential role in modulating enzyme activity and receptor interactions. For instance, studies have suggested that this molecule may interact with enzymes involved in metabolic disorders, offering a novel approach to therapeutic intervention. The fluorine atom in the 3-fluorophenyl group plays a pivotal role in these interactions by enhancing the compound's ability to bind to specific amino acid residues in target proteins.
The pharmaceutical industry has been increasingly leveraging computational chemistry and high-throughput screening techniques to identify promising drug candidates. 1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol has been subjected to various computational analyses to predict its binding affinity and pharmacokinetic properties. These studies have revealed that the compound exhibits favorable characteristics for further development into a lead compound. Specifically, molecular docking simulations have indicated strong binding interactions with enzymes such as kinases and phosphodiesterases, which are implicated in several diseases.
Beyond its potential therapeutic applications, 1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol also serves as a valuable scaffold for medicinal chemists. Its structural versatility allows for modifications that can fine-tune its biological activity. Researchers have explored derivatives of this compound with altered substituents to enhance potency, selectivity, and pharmacokinetic profiles. Such modifications are essential steps in the drug discovery process, where initial hits are optimized into viable candidates for clinical trials.
The synthesis of 1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic core of this molecule. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization at different sites within the molecule.
In conclusion, 1-(3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol (CAS No. 1461707-88-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable candidate for further research and development. As scientific understanding continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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